molecular formula C15H16N2O B1463064 9-(2-methoxyethyl)-9H-carbazol-3-amine CAS No. 87186-35-4

9-(2-methoxyethyl)-9H-carbazol-3-amine

Cat. No.: B1463064
CAS No.: 87186-35-4
M. Wt: 240.3 g/mol
InChI Key: WOBCKWMVTAOFTP-UHFFFAOYSA-N
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Description

9-(2-methoxyethyl)-9H-carbazol-3-amine is an organic compound that belongs to the carbazole family. Carbazoles are known for their diverse applications in organic electronics, pharmaceuticals, and as intermediates in organic synthesis. The presence of the 2-methoxyethyl group and the amine functionality at the 3-position of the carbazole ring imparts unique chemical properties to this compound, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(2-methoxyethyl)-9H-carbazol-3-amine typically involves the following steps:

    Starting Material Preparation: The synthesis begins with the preparation of the carbazole core. This can be achieved through the cyclization of biphenyl derivatives or via the Fischer indole synthesis.

    Introduction of the 2-Methoxyethyl Group: The 2-methoxyethyl group can be introduced through alkylation reactions. A common method involves the reaction of carbazole with 2-methoxyethyl chloride in the presence of a base such as potassium carbonate.

    Amination at the 3-Position: The introduction of the amine group at the 3-position can be achieved through nitration followed by reduction. The nitration of the carbazole derivative is typically carried out using nitric acid, followed by reduction with a suitable reducing agent such as tin(II) chloride or iron powder.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

9-(2-methoxyethyl)-9H-carbazol-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbazole-3-imine derivatives.

    Reduction: Reduction reactions can convert nitro derivatives to amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as tin(II) chloride, iron powder, and catalytic hydrogenation are frequently used.

    Substitution: Electrophilic aromatic substitution reactions often utilize reagents like halogens, sulfonyl chlorides, and nitrating agents under acidic conditions.

Major Products Formed

    Oxidation: Carbazole-3-imine derivatives.

    Reduction: Amino-substituted carbazole derivatives.

    Substitution: Various substituted carbazole derivatives depending on the electrophile used.

Scientific Research Applications

9-(2-methoxyethyl)-9H-carbazol-3-amine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmacophore in drug design and development.

    Industry: Utilized in the production of organic electronic materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.

Mechanism of Action

The mechanism of action of 9-(2-methoxyethyl)-9H-carbazol-3-amine involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds with biological macromolecules, influencing their function. The carbazole core can intercalate with DNA, potentially affecting gene expression and cellular processes. Additionally, the compound may interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 9-ethyl-9H-carbazol-3-amine
  • 9-(2-ethoxyethyl)-9H-carbazol-3-amine
  • 9-(2-methoxyethyl)-9H-carbazol-3-ol

Uniqueness

9-(2-methoxyethyl)-9H-carbazol-3-amine is unique due to the presence of both the 2-methoxyethyl group and the amine functionality at the 3-position. This combination imparts distinct chemical properties, such as increased solubility and reactivity, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

9-(2-methoxyethyl)carbazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O/c1-18-9-8-17-14-5-3-2-4-12(14)13-10-11(16)6-7-15(13)17/h2-7,10H,8-9,16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOBCKWMVTAOFTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C2=C(C=C(C=C2)N)C3=CC=CC=C31
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70670537
Record name 9-(2-Methoxyethyl)-9H-carbazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70670537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87186-35-4
Record name 9-(2-Methoxyethyl)-9H-carbazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70670537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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